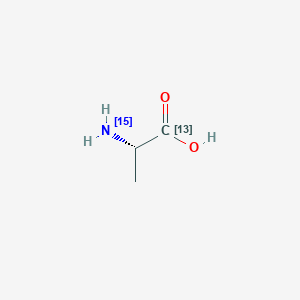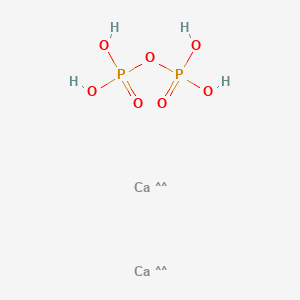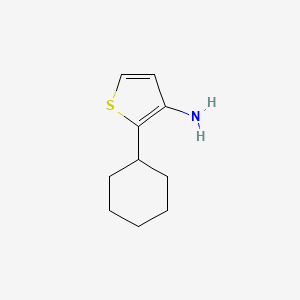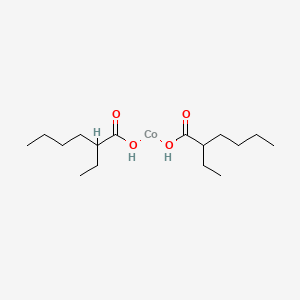![molecular formula C18H14Mo2O6 B12062473 Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)
Di[(methylcyclopentadienyl)molybdenum tricarbonyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di[(methylcyclopentadienyl)molybdenum tricarbonyl] is an inorganic compound with the molecular formula C18H14Mo2O6 and CAS number 33056-03-0 . This compound is characterized by its unique structure, which includes two molybdenum atoms each bonded to a methylcyclopentadienyl ligand and three carbonyl groups .
Méthodes De Préparation
The synthesis of di[(methylcyclopentadienyl)molybdenum tricarbonyl] typically involves the reaction of molybdenum hexacarbonyl with methylcyclopentadiene in the presence of a reducing agent . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The product is then purified through recrystallization or sublimation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
Di[(methylcyclopentadienyl)molybdenum tricarbonyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to form lower oxidation state molybdenum species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and ligands like triphenylphosphine.
Applications De Recherche Scientifique
Di[(methylcyclopentadienyl)molybdenum tricarbonyl] has several applications in scientific research:
Mécanisme D'action
The mechanism by which di[(methylcyclopentadienyl)molybdenum tricarbonyl] exerts its effects involves the coordination of the molybdenum center with various substrates . The carbonyl ligands can be displaced by other ligands, allowing the molybdenum center to participate in catalytic cycles . The specific molecular targets and pathways depend on the particular application and reaction conditions .
Comparaison Avec Des Composés Similaires
Di[(methylcyclopentadienyl)molybdenum tricarbonyl] can be compared with other similar compounds such as:
Methylcyclopentadienyl manganese tricarbonyl: This compound is used as an antiknock agent in gasoline and has similar structural features but different applications.
Ferrocene: Another metallocene compound with iron as the central metal, used in various chemical applications.
Dicyclopentadiene: A related compound with different reactivity and applications.
Di[(methylcyclopentadienyl)molybdenum tricarbonyl] is unique due to its specific coordination environment and reactivity, making it valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C18H14Mo2O6 |
|---|---|
Poids moléculaire |
518.2 g/mol |
InChI |
InChI=1S/2C6H7.6CO.2Mo/c2*1-6-4-2-3-5-6;6*1-2;;/h2*2-5H,1H3;;;;;;;; |
Clé InChI |
WZMMGPKGGGIKLS-UHFFFAOYSA-N |
SMILES canonique |
C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)

